molecular formula C13H23NO4 B2701383 tert-butyl (2R,5S)-2-(hydroxymethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate CAS No. 1446012-36-7

tert-butyl (2R,5S)-2-(hydroxymethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate

Cat. No. B2701383
CAS RN: 1446012-36-7
M. Wt: 257.33
InChI Key: JPSXMNITWFXVOJ-MFKMUULPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (2R,5S)-2-(hydroxymethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate is a chemical compound that has gained attention in scientific research due to its unique properties. It is commonly referred to as TB-HMPON and is a spirocyclic compound that contains a nitrogen and oxygen atom in its structure.

Mechanism of Action

The mechanism of action of TB-HMPON is not fully understood. However, it is believed that it acts as a chiral template, which helps to induce chirality in the product molecule during synthesis. It is also believed that TB-HMPON can form hydrogen bonds with the substrate molecule, which can enhance the selectivity of the reaction.
Biochemical and Physiological Effects:
TB-HMPON has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic and non-carcinogenic in animal studies. It is also biodegradable and does not persist in the environment.

Advantages and Limitations for Lab Experiments

TB-HMPON has several advantages for lab experiments. It is easy to synthesize and can be used in a wide range of reactions. It is also relatively inexpensive compared to other chiral auxiliaries. However, TB-HMPON has some limitations. It is not as effective as other chiral auxiliaries in certain reactions, such as the synthesis of alpha-amino acids. It also requires careful handling, as it can be sensitive to air and moisture.

Future Directions

There are several future directions for research on TB-HMPON. One area of research could be the development of new synthetic methods using TB-HMPON as a chiral auxiliary. Another area of research could be the study of the mechanism of action of TB-HMPON in more detail. Additionally, the potential applications of TB-HMPON in the pharmaceutical industry could be explored further.

Synthesis Methods

TB-HMPON can be synthesized using a two-step process. The first step involves the reaction of tert-butyl 2-oxocyclohexanecarboxylate with 1,4-dioxane in the presence of sodium hydride. This reaction produces tert-butyl (2R)-2-(hydroxymethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate. The second step involves the reaction of this compound with sodium borohydride, which reduces the ketone group to a hydroxyl group, resulting in TB-HMPON.

Scientific Research Applications

TB-HMPON has been used in scientific research for its potential as a chiral auxiliary in asymmetric synthesis. It has been found to be an effective chiral auxiliary for the synthesis of various compounds, including amino acids, lactams, and pyrrolidines. TB-HMPON has also been used as a ligand in metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions.

properties

IUPAC Name

tert-butyl (2R,5S)-2-(hydroxymethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-7-6-13(9-14)5-4-10(8-15)17-13/h10,15H,4-9H2,1-3H3/t10-,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSXMNITWFXVOJ-MFKMUULPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCC(O2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@]2(C1)CC[C@@H](O2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (2R,5S)-2-(hydroxymethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.